molecular formula C16H17NO3 B4845694 N-[4-(2-methoxyethoxy)phenyl]benzamide

N-[4-(2-methoxyethoxy)phenyl]benzamide

Cat. No.: B4845694
M. Wt: 271.31 g/mol
InChI Key: VIPQKXOGTZWAAN-UHFFFAOYSA-N
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Description

N-[4-(2-Methoxyethoxy)phenyl]benzamide is a benzamide derivative characterized by a benzamide group linked to a para-substituted phenyl ring with a 2-methoxyethoxy chain. This structural motif combines the planar benzamide core with a flexible ether-containing side chain, which enhances solubility and influences molecular interactions. The 2-methoxyethoxy group distinguishes it from simpler methoxy- or halogen-substituted benzamides, offering unique physicochemical and biological properties.

Properties

IUPAC Name

N-[4-(2-methoxyethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-11-12-20-15-9-7-14(8-10-15)17-16(18)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPQKXOGTZWAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyethoxy)phenyl]benzamide typically involves the reaction of 4-(2-methoxyethoxy)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

N-[4-(2-methoxyethoxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyethoxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-[4-(2-Methoxyethoxy)phenyl]benzamide and Analogues

Compound Name Substituents on Phenyl Ring Key Functional Groups Synthesis Highlights References
This compound 2-Methoxyethoxy (para) Ether, benzamide Likely via DCC/HOBt-mediated coupling
2-Chloro-N-(4-methoxyphenyl)benzamide Cl (ortho), OMe (para) Halogen, methoxy, benzamide Friedel-Crafts acylation
N-[4-(Thiazolylsulfonyl)phenyl]benzamide Sulfonamide-thiazole (para) Sulfonamide, heterocycle Sulfathiazole benzoylation
N-(3-Chloro-4-fluorophenyl)-4-imidazolylbenzamide Cl, F, imidazole (meta/para) Halogens, heterocycle SNAr reaction with imidazole
N-(4-Aminocyclopropylphenyl)-3-thienylbenzamide Thiophene, aminocyclopropyl Heteroaromatic, cyclopropylamine Buchwald-Hartwig amination

Key Observations :

  • Ether vs. Halogen Substituents : The 2-methoxyethoxy group in the target compound introduces greater hydrophilicity compared to halogenated analogues (e.g., 2-chloro-N-(4-methoxyphenyl)benzamide) .
  • Heterocyclic Modifications : Compounds like N-[4-(thiazolylsulfonyl)phenyl]benzamide or imidazole-containing derivatives leverage heterocycles for enhanced target binding, whereas the target’s ether chain may prioritize solubility over specific receptor interactions.
  • Spatial Arrangement : The dihedral angle between benzamide and substituted phenyl rings varies significantly (e.g., 79.2° in 2-chloro-N-(4-methoxyphenyl)benzamide ), impacting conformational stability and intermolecular interactions.

Physicochemical Properties

  • Solubility : The 2-methoxyethoxy group improves aqueous solubility compared to purely aromatic (e.g., N-benzyl-4-dimethoxyethoxybenzamide ) or halogenated derivatives. This is critical for bioavailability in drug design.
  • Stability: Ether linkages are generally more hydrolytically stable than ester or amide groups, as seen in compounds like N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide .

Key Insights :

  • Unlike sulfonamide- or heterocycle-containing benzamides, which target specific enzymes or receptors, the target may exhibit broader pharmacokinetic advantages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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